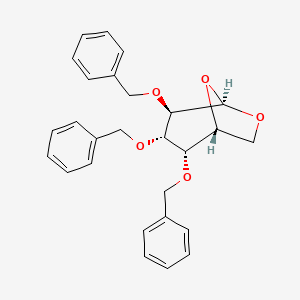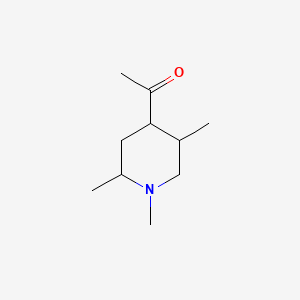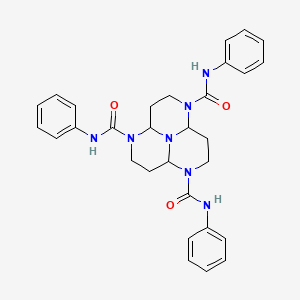
3-Octadecylheptamethyltrisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Octadecylheptamethyltrisiloxane is an organosilicon compound with the molecular formula C25H58O2Si3. It is a member of the siloxane family, characterized by the presence of silicon-oxygen bonds. This compound is known for its unique properties, including its hydrophobic nature and its ability to form stable films on various surfaces .
Métodos De Preparación
The synthesis of 3-Octadecylheptamethyltrisiloxane typically involves the hydrolytic polycondensation of alkoxysilanes. One common method includes the co-hydrolysis of 1,1,1,3,3,3-hexamethyldisiloxane and 1,1,3,3-tetramethyldisiloxane under the catalysis of concentrated sulfuric acid. This reaction is followed by rectification to obtain the desired product . Industrial production methods often involve similar hydrolytic processes, ensuring high purity and yield.
Análisis De Reacciones Químicas
3-Octadecylheptamethyltrisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of silanol groups.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: It can undergo substitution reactions, particularly with nucleophiles, resulting in the replacement of alkyl groups with other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Octadecylheptamethyltrisiloxane has a wide range of applications in scientific research:
Chemistry: It is used as a hydrophobic agent in the synthesis of various materials.
Biology: Its biocompatibility makes it useful in the development of biomedical devices and coatings.
Medicine: It is explored for use in drug delivery systems due to its ability to form stable films.
Industry: It is employed in the production of water-repellent coatings, lubricants, and sealants.
Mecanismo De Acción
The mechanism of action of 3-Octadecylheptamethyltrisiloxane involves its interaction with surfaces to form a hydrophobic layer. This is primarily due to the presence of long alkyl chains and siloxane bonds, which reduce surface energy and enhance water repellency. The molecular targets include various substrates, and the pathways involve the formation of stable siloxane networks .
Comparación Con Compuestos Similares
3-Octadecylheptamethyltrisiloxane can be compared with other siloxanes such as:
1,1,1,3,3,5,5-Heptamethyltrisiloxane: Similar in structure but lacks the long octadecyl chain, making it less hydrophobic.
3-Glycidoxypropyltrimethoxysilane: Contains glycidoxy groups, making it more reactive but less hydrophobic.
Vinyl-1,1,3,3-Tetramethyldisiloxane: Contains vinyl groups, offering different reactivity and applications.
The uniqueness of this compound lies in its combination of long alkyl chains and siloxane bonds, providing exceptional hydrophobic properties and stability.
Propiedades
Fórmula molecular |
C25H58O2Si3 |
|---|---|
Peso molecular |
475.0 g/mol |
Nombre IUPAC |
[dimethyl(octadecyl)silyl]oxy-dimethyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C25H58O2Si3/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29(5,6)27-30(7,8)26-28(2,3)4/h9-25H2,1-8H3 |
Clave InChI |
JZHWFOSUPCOWBJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![calcium;2-[anilino(phenyl)carbamoyl]hexanoate](/img/structure/B13832277.png)

![(1S,2R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B13832284.png)

![N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide;hydrochloride](/img/structure/B13832301.png)

![[1,2,4]Triazolo[4,3-a]quinoline,1-ethyl-5,7-dimethyl-(9CI)](/img/structure/B13832306.png)

![Triolein,[carboxyl-14c]](/img/structure/B13832323.png)

